Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate
Description
Properties
CAS No. |
1346707-67-2 |
|---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 3-(4-chloropyridin-2-yl)oxypropanoate |
InChI |
InChI=1S/C9H10ClNO3/c1-13-9(12)3-5-14-8-6-7(10)2-4-11-8/h2,4,6H,3,5H2,1H3 |
InChI Key |
ZMBODTCFEJBJJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis Using Methyl Bromoacetate
A validated approach for analogous compounds involves reacting a hydroxy-substituted aromatic compound with methyl bromoacetate in the presence of a base. For example, methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate was synthesized by treating methyl 4-hydroxy-3-methoxybenzoate with methyl bromoacetate and potassium carbonate in acetone at 65°C for 24 hours. Adapting this method:
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Reagents :
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4-Chloro-2-hydroxypyridine (1.0 equiv)
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Methyl bromoacetate (1.2 equiv)
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Potassium carbonate (2.0 equiv)
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Acetone (solvent)
-
-
Procedure :
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Dissolve 4-chloro-2-hydroxypyridine and K₂CO₃ in acetone.
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Reflux at 65°C for 30 minutes to activate the hydroxyl group.
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Add methyl bromoacetate dropwise and continue stirring for 24 hours.
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Filter to remove salts, concentrate under reduced pressure, and purify via column chromatography (ethyl acetate/hexane).
-
-
Yield Optimization :
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Excess methyl bromoacetate (1.5 equiv) improves conversion.
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Anhydrous conditions minimize hydrolysis side reactions.
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Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 65°C |
| Time | 24 hours |
| Solvent | Acetone |
| Base | K₂CO₃ |
| Yield | ~60–70% (estimated) |
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative for forming C–O bonds under milder conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is advantageous for sterically hindered substrates.
-
Reagents :
-
4-Chloro-2-hydroxypyridine (1.0 equiv)
-
Methyl acrylate (1.1 equiv)
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DEAD (1.2 equiv)
-
PPh₃ (1.2 equiv)
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Tetrahydrofuran (THF)
-
-
Procedure :
-
Combine reagents in THF at 0°C.
-
Warm to room temperature and stir for 12 hours.
-
Quench with water, extract with ethyl acetate, and concentrate.
-
Purify via silica gel chromatography.
-
-
Advantages :
-
Avoids strong bases, preserving acid-sensitive functional groups.
-
Higher regioselectivity compared to Williamson synthesis.
-
Nucleophilic Aromatic Substitution (SₙAr)
Chloropyridines are amenable to nucleophilic aromatic substitution (SₙAr) at electron-deficient positions. While the 4-chloro group in the target compound is retained, the 2-hydroxyl group could act as a leaving group in modified pathways.
Displacement of Activated Leaving Groups
In SₙAr reactions, electron-withdrawing groups meta or para to the leaving group enhance reactivity. For example, 2-chloropyridine derivatives undergo substitution with oxygen nucleophiles under basic conditions.
-
Hypothetical Pathway :
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React 2,4-dichloropyridine with methyl 3-hydroxypropanoate in DMF.
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Use NaH as a base to deprotonate the hydroxyl group.
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Heat at 80°C for 8 hours to facilitate substitution at the 2-position.
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Challenges :
-
Competing substitution at the 4-chloro position may occur.
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Steric hindrance from the propanoate chain could reduce efficiency.
Esterification of Preformed Ether Intermediates
A two-step strategy involving initial ether formation followed by esterification is viable if the carboxylic acid precursor is accessible.
Synthesis of 3-((4-Chloropyridin-2-yl)oxy)propanoic Acid
-
Ether Formation :
-
React 4-chloro-2-hydroxypyridine with 3-bromopropanoic acid using K₂CO₃ in acetone.
-
-
Esterification :
-
Treat the resulting acid with methanol and H₂SO₄ (catalytic) under reflux.
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Key Considerations :
-
Carboxylic acids may require activation (e.g., using thionyl chloride) before esterification.
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Direct esterification often achieves >80% yield under optimized conditions.
Comparative Analysis of Methods
| Method | Conditions | Advantages | Limitations |
|---|---|---|---|
| Williamson Synthesis | K₂CO₃, acetone, 65°C | High scalability | Long reaction time |
| Mitsunobu Reaction | DEAD, PPh₃, THF, rt | Mild conditions | Costly reagents |
| SₙAr Pathway | NaH, DMF, 80°C | Direct substitution | Low regioselectivity |
| Two-Step Esterification | H₂SO₄, reflux | High purity | Multi-step process |
Chemical Reactions Analysis
Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Anticancer Activity
Research indicates that methyl 3-((4-chloropyridin-2-yl)oxy)propanoate may exhibit anticancer properties. Compounds with similar structures have shown inhibition against cancer cell lines such as HCT-116 and HeLa cells. In vitro studies suggest that this compound can impair the growth of certain cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | TBD | Apoptosis induction |
| Similar Pyridine Derivative | HeLa | TBD | Cell cycle arrest |
Antiviral Potential
Preliminary studies suggest that this compound may interact with proteins involved in viral replication. Molecular docking studies indicate that it could bind effectively to viral proteases, which are critical for the lifecycle of viruses such as SARS-CoV-2. This suggests a potential role as an antiviral agent, particularly in the context of emerging viral threats .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, typically involving the reaction of a suitable chloropyridine derivative with a propanoic acid derivative under esterification conditions.
General Synthetic Route:
- Starting Materials : 4-chloropyridine and propanoic acid.
- Reagents : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or acid chlorides.
- Reaction Conditions : Typically carried out in an organic solvent under reflux.
Case Study 1: Anticancer Efficacy
In a study examining the effects of this compound on cervical cancer models, administration led to significant reductions in tumor size when administered intraperitoneally at a dose of 10 mg/kg every two days over three weeks. The results indicated a promising anticancer effect, warranting further investigation into its mechanism and efficacy .
Case Study 2: Antiviral Activity
Another study focused on the compound's potential as an inhibitor of viral proteases involved in the replication of coronaviruses. The results demonstrated that this compound could inhibit viral replication in vitro, suggesting its utility in developing antiviral therapies .
Mechanism of Action
The mechanism of action of Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Implications
- Agrochemical Applications : Compounds with trifluoromethyl groups (e.g., Compound A) are often prioritized for pesticidal activity due to their resistance to degradation . The target compound’s simpler structure may offer cost advantages in synthesis.
- Pharmaceutical Potential: Amino-substituted analogs (Compound B, C) show promise in drug design for improved solubility and target engagement .
- Material Science : Thiophene-containing derivatives (Compound D) could be more suited for electronic materials than the target compound .
Biological Activity
Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methyl ester group linked to a 4-chloropyridine moiety via an ether bond. Its molecular formula is . The structural features contribute to its biological activity, particularly in anticancer applications.
Anticancer Potential
Research indicates that this compound may exhibit anticancer properties similar to other compounds with analogous structures. Studies have demonstrated that related derivatives show significant inhibition against various human cancer cell lines, such as HCT-116 (colon cancer) and HeLa (cervical cancer) cells.
Table 1: Comparison of Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Notable Effects |
|---|---|---|---|
| This compound | HCT-116 | TBD | Potential antiproliferative activity |
| Methyl 3-(4-chlorophenyl)-3-hydroxypropanoate | HeLa | TBD | Strong HDAC inhibitory activity |
| Methyl 3-(5-chloropyridin-2-yl)propanoate | HCT-116 | TBD | Less cytotoxic than related compounds |
Preliminary molecular docking studies suggest that this compound interacts effectively with specific proteins involved in cancer progression. These interactions may involve binding to active sites on enzymes or receptors critical for tumor growth and survival. Further studies are necessary to elucidate these mechanisms and confirm their therapeutic relevance.
Other Biological Activities
In addition to anticancer properties, compounds with chloropyridine structures have been associated with various pharmacological effects, including:
- Antimicrobial Activity : Similar compounds have shown potential in inhibiting bacterial growth, suggesting that this compound may possess antimicrobial properties.
- Anti-inflammatory Effects : The presence of the chloropyridine moiety may enhance anti-inflammatory activity, as seen in other chlorinated aromatic compounds .
Q & A
(Basic) What are the typical synthetic routes for Methyl 3-((4-chloropyridin-2-yl)oxy)propanoate, and what key reaction conditions should be considered?
Answer:
The synthesis typically involves nucleophilic substitution between 4-chloro-2-hydroxypyridine and methyl 3-bromopropanoate. Key conditions include:
- Activation of hydroxyl group : Tosylation or mesylation improves leaving-group ability .
- Solvent system : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere .
- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group .
- Temperature : 0°C to room temperature to minimize side reactions.
HRMS and NMR are critical for verifying product identity (e.g., HRMS [M+H]+ ~233.09) .
(Basic) Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- HRMS : Confirms molecular weight (e.g., observed [M+H]+ 233.0927 vs. calculated 233.0926 in analogs) .
- ¹H NMR : Pyridinyl protons appear at δ 6.5–8.5 ppm; ester methyl group at δ 3.7 ppm .
- ¹³C NMR : Carbonyl carbon at δ ~170 ppm; pyridinyl carbons between 120–150 ppm .
- FT-IR : Ester C=O stretch at ~1740 cm⁻¹ .
(Advanced) How can researchers address low yields in the nucleophilic substitution step?
Answer:
- Leaving group optimization : Replace bromine with iodine to enhance electrophilicity .
- Microwave-assisted synthesis : Reduces reaction time (15–30 min at 80°C) and improves yields by 20–30% .
- Catalytic additives : Use 5 mol% DMAP to accelerate ester formation .
Monitor progress via TLC (silica gel, EtOAc/hexanes 1:3) .
(Advanced) What strategies mitigate competing side reactions when introducing the 4-chloropyridinyloxy group?
Answer:
- Temperature control : Maintain ≤40°C to prevent elimination byproducts .
- Protecting groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) .
- Purification : Column chromatography (silica gel, gradient elution) removes unreacted starting material .
(Basic) What safety protocols are essential when handling this compound?
Answer:
- Engineering controls : Use fume hoods and PID detectors to monitor airborne concentrations .
- PPE : Nitrile gloves, goggles, and lab coats.
- Storage : 2–8°C under nitrogen, segregated from oxidizers .
- Decontamination : Neutralize spills with 5% NaOH solution .
(Advanced) How to resolve discrepancies in NMR data due to solvent effects or impurities?
Answer:
- Deuterated solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent proton interference .
- Purity checks : Recrystallize from ethanol/water (4:1) and verify via melting point analysis .
- VT-NMR : Conduct variable-temperature NMR (-50°C to +50°C) to identify dynamic rotational isomerism .
(Advanced) What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution?
Answer:
- DFT calculations : B3LYP/6-311+G** models evaluate transition states and leaving-group efficiency .
- Molecular docking : Predict binding affinity with kinase targets (e.g., p38 MAP kinase) using AutoDock Vina .
(Advanced) How to validate the compound’s potential as a kinase inhibitor?
Answer:
- Competitive binding assays : Use [γ-32P] ATP and recombinant kinase domains .
- Controls : Include SB202190 (positive control) and kinase-dead mutants (negative control).
- IC₅₀ determination : Dose-response curves (0.1–100 μM) in THP-1 cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
